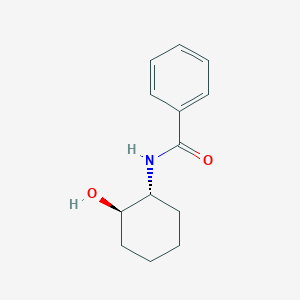![molecular formula C12H17ClFNO B6638335 (2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol](/img/structure/B6638335.png)
(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol, also known as "Lorlatinib," is a small molecule inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). Lorlatinib was first synthesized in 2014 and has since undergone extensive scientific research to understand its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments.
作用机制
Lorlatinib works by binding to the ATP-binding site of ALK and ROS1, inhibiting their activity and preventing the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of other kinases, such as insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (INSR), which are involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
Lorlatinib has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In preclinical studies, Lorlatinib has demonstrated antitumor activity against a variety of NSCLC cell lines and xenograft models. It has also been shown to be well-tolerated in animal studies, with no significant toxicity.
实验室实验的优点和局限性
One advantage of Lorlatinib is its specificity for ALK and ROS1, which makes it a valuable tool for studying the role of these proteins in cancer cell growth and survival. However, one limitation of Lorlatinib is its potential off-target effects on other kinases, which can complicate data interpretation. Another limitation is the potential for resistance to develop over time, which can limit its effectiveness as a long-term treatment option.
未来方向
For Lorlatinib research include exploring its potential as a combination therapy with other anticancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of biomarkers to predict response to Lorlatinib, which can help identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to understand the mechanisms of resistance to Lorlatinib and to develop strategies to overcome it. Finally, the potential use of Lorlatinib in other cancer types beyond NSCLC is an area of ongoing research.
合成方法
The synthesis of Lorlatinib involves a multistep process that includes the reaction of 3-chloro-2-fluorobenzylamine with (S)-2-bromo-1-phenylpropan-1-ol to form an intermediate, which is then reacted with (S)-1-(tert-butoxycarbonyl)amino-3-(3-chloro-2-fluorophenyl)propan-2-ol. The final step involves the removal of the tert-butoxycarbonyl protecting group to obtain Lorlatinib. The synthesis method has been optimized to improve the yield and purity of Lorlatinib, making it a viable option for large-scale production.
科学研究应用
Lorlatinib has been extensively studied for its potential application in the treatment of NSCLC. It has been shown to inhibit the activity of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1), two proteins that are often mutated in NSCLC. Lorlatinib has also been shown to be effective against NSCLC cells that have developed resistance to other ALK inhibitors. These findings have led to the development of Lorlatinib as a potential treatment option for NSCLC patients who have failed other therapies.
属性
IUPAC Name |
(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-3-11(15-8(2)7-16)9-5-4-6-10(13)12(9)14/h4-6,8,11,15-16H,3,7H2,1-2H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFACSNLGUTYCU-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)NC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)N[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[1-(3-chloro-2-fluorophenyl)propylamino]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)
![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![2-Furyl(1-oxa-9-azaspiro[5.5]undec-9-yl)methanone](/img/structure/B6638273.png)

![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)

![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![Methyl 3-[(3-bromo-5-methylbenzoyl)-methylamino]-2-methylpropanoate](/img/structure/B6638350.png)
